

2-Acetoxy-3-deacetoxycaesaldekarin E: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 2-Acetoxy-3-deacetoxycaesaldekarin E

Cat. No.: B1150624

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxy-3-deacetoxycaesaldekarin E is a naturally occurring furanoditerpene belonging to the cassane class of compounds.[1][2] Isolated from *Caesalpinia crista*, this molecule is of significant interest to the scientific community due to the established broad-spectrum biological activities of related cassane diterpenoids, which include anti-inflammatory, antimalarial, antitumor, antiviral, and antimicrobial effects. This technical guide provides a detailed overview of the known physical and chemical properties of **2-Acetoxy-3-deacetoxycaesaldekarin E**, generalized experimental protocols for its isolation and characterization, and an exploration of potential biological signaling pathways based on studies of structurally similar compounds.

Physical and Chemical Properties

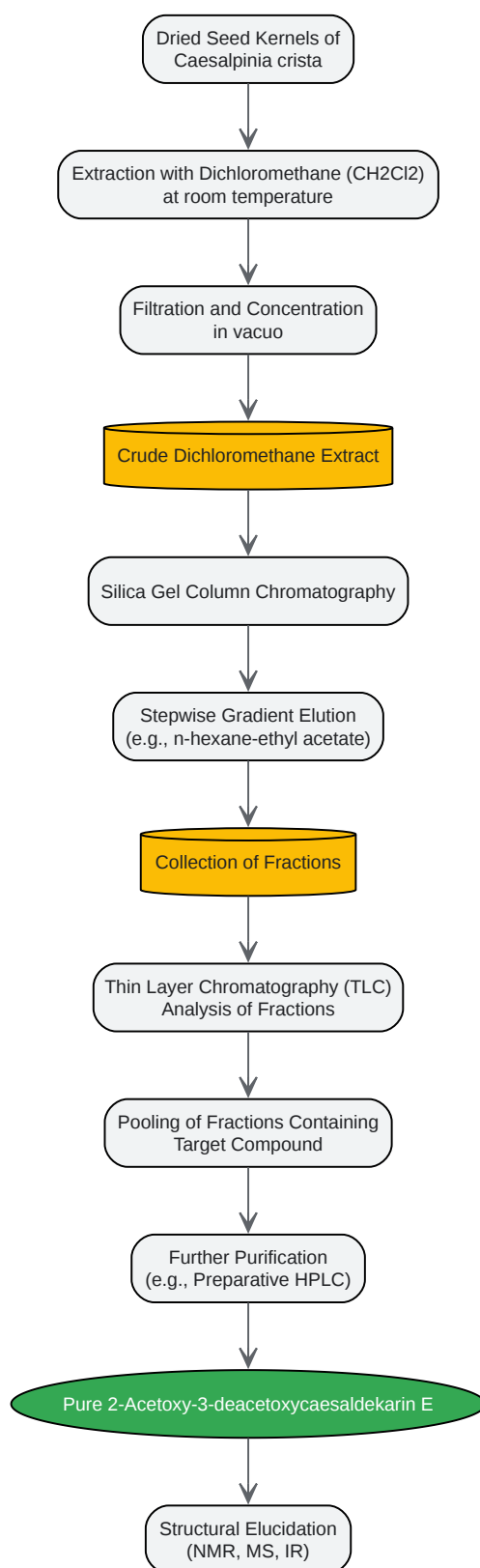
The fundamental physical and chemical characteristics of **2-Acetoxy-3-deacetoxycaesaldekarin E** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₀ O ₆	PubChem[3]
Molecular Weight	414.5 g/mol	PubChem[3]
CAS Number	18326-06-2	ChemWhat
Melting Point	191-192 °C	ChemWhat
Appearance	Powder	---
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	---
IUPAC Name	[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][3]benzofuran-2-yl] acetate	PubChem[3]
InChI Key	FETPRYGDJQBBEF-HIGZBPRKSA-N	PubChem[3]
SMILES	CC1=C2CC[C@@]3(--INVALID-LINK--(--INVALID-LINK--C)OC(=O)C">C@HOC(=O)C)C)O	PubChem[3]

Experimental Protocols

While a specific, detailed protocol for the isolation and purification of **2-Acetoxy-3-deacetoxycaesaldekarin E** is not readily available in the cited literature, a general methodology can be inferred from studies on related compounds isolated from *Caesalpinia crista*. The following is a representative workflow.

General Isolation and Purification Workflow



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Caption: Generalized workflow for the isolation and purification of **2-Acetoxy-3-deacetoxycaesaldekarin E**.

Methodology Details:

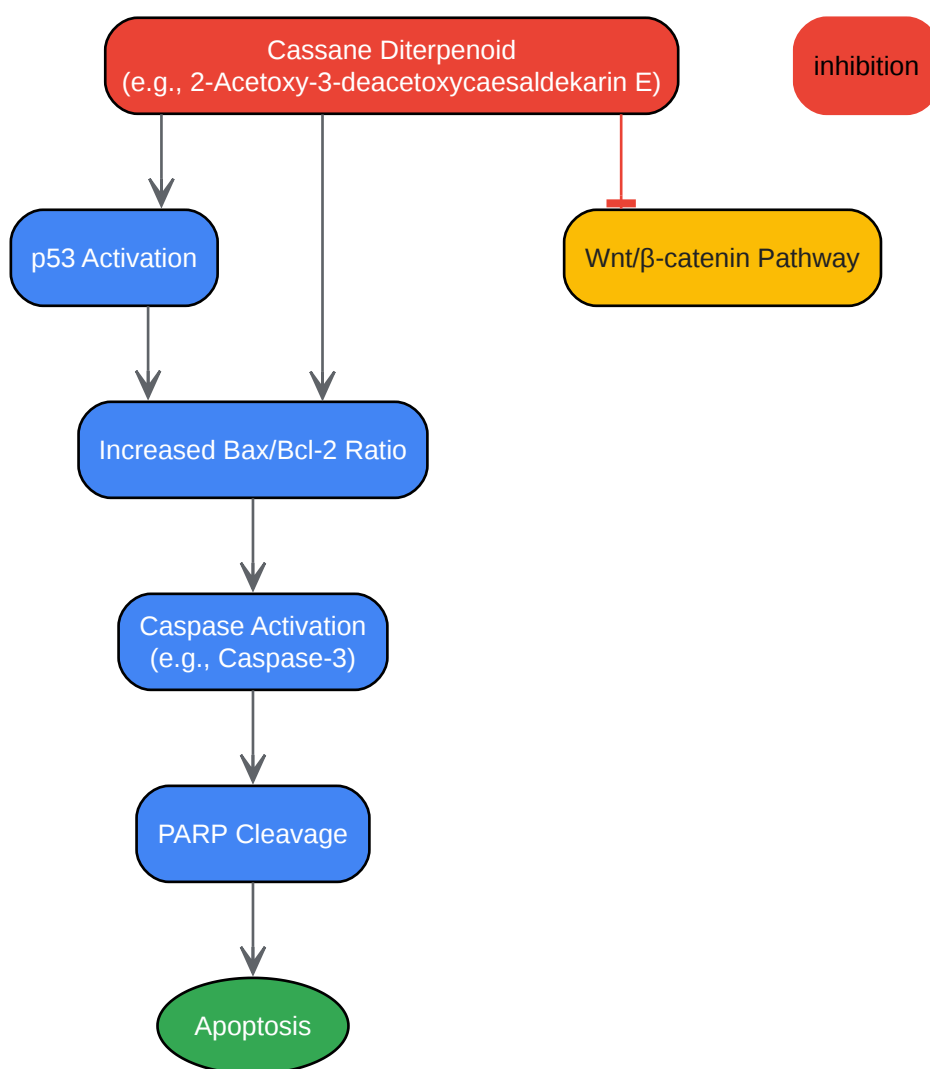
- **Extraction:** The dried and powdered seed kernels of *Caesalpinia crista* are subjected to extraction with a non-polar solvent such as dichloromethane (CH_2Cl_2) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.
- **Concentration:** The resulting extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Chromatographic Separation:** The crude extract is then subjected to column chromatography over silica gel. A solvent gradient, commonly starting with a non-polar solvent like n-hexane and gradually increasing in polarity with a solvent such as ethyl acetate, is used to separate the mixture into fractions.
- **Fraction Analysis and Pooling:** The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles and showing the presence of the desired compound are pooled together.
- **Final Purification:** The pooled fractions are further purified, often using preparative high-performance liquid chromatography (HPLC), to obtain the pure **2-Acetoxy-3-deacetoxycaesaldekarin E**.
- **Structural Elucidation:** The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities and signaling pathways of **2-Acetoxy-3-deacetoxycaesaldekarin E** are limited. However, extensive research on other cassane diterpenoids provides valuable insights into its potential mechanisms of action.

Antitumor Activity and Apoptosis Induction

Several cassane diterpenoids have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines. The proposed mechanisms often converge on the induction of programmed cell death (apoptosis) through the modulation of key signaling pathways.



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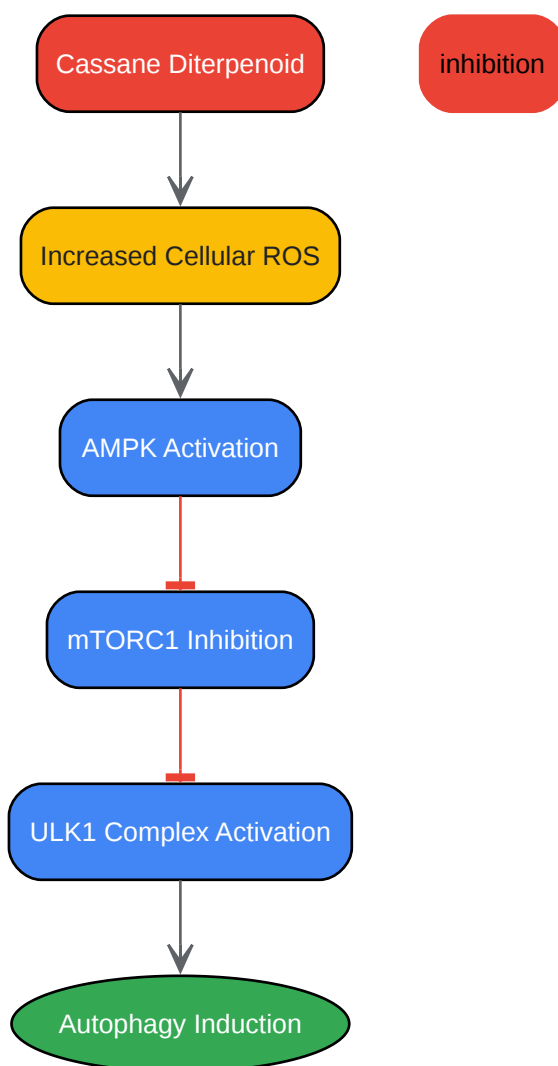
Caption: Potential apoptotic signaling pathways modulated by cassane diterpenoids.

Studies on related compounds suggest that **2-Acetoxy-3-deacetoxycasaldehyd E** may exert antitumor effects by:

- Activating the p53 tumor suppressor protein.
- Increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.
- Activating executioner caspases, such as caspase-3, leading to the cleavage of essential cellular proteins like PARP.
- Potentially inhibiting pro-survival signaling pathways like the Wnt/ β -catenin pathway.

Autophagy Induction in Cancer Cells

Recent research has also implicated cassane diterpenoids in the induction of autophagy, a cellular self-degradation process, in cancer cells. This can be a double-edged sword, either promoting cell survival or leading to autophagic cell death. One identified pathway involves the generation of reactive oxygen species (ROS).



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Caption: The ROS/AMPK/mTORC1 signaling pathway potentially activated by cassane diterpenoids to induce autophagy.

This pathway suggests that **2-Acetoxy-3-deacetoxycaesaldekarin E** could potentially:

- Induce the production of Reactive Oxygen Species (ROS) within the cell.
- This oxidative stress then activates AMP-activated protein kinase (AMPK), a key energy sensor.
- Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

- Inhibition of mTORC1 leads to the activation of the ULK1 complex, which is a critical initiator of autophagy.

Conclusion

2-Acetoxy-3-deacetoxycasaldekarin E is a cassane diterpenoid with a well-defined chemical structure and physical properties. While specific biological studies on this particular molecule are sparse, the wealth of data on related compounds from the *Caesalpinia* genus suggests a high potential for significant pharmacological activities, particularly in the realm of oncology. Further research is warranted to elucidate the precise mechanisms of action and to explore the therapeutic potential of this promising natural product. The experimental frameworks and pathway analyses presented in this guide offer a solid foundation for future investigations into **2-Acetoxy-3-deacetoxycasaldekarin E**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Acetoxy-3-deacetoxycasaldekarin E | C₂₄H₃₀O₆ | CID 44583993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
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